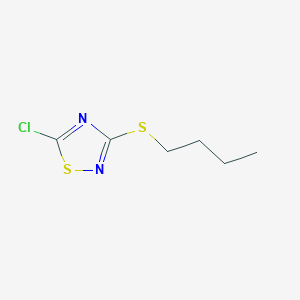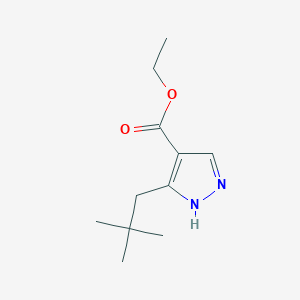![molecular formula C14H16N2O3 B6350055 Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282709-41-3](/img/structure/B6350055.png)
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C14H16N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.295 . More specific physical and chemical properties are not available in the search results.科学的研究の応用
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, such as organophosphates, organosilanes, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. In addition, this compound has been used in the synthesis of peptides, amino acids, and nucleosides. Furthermore, this compound has been used in the synthesis of dyes, optical brighteners, and other materials for use in the cosmetic industry.
作用機序
The mechanism of action of Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is not fully understood. It is believed that the compound acts as a catalyst in the synthesis of organic molecules, which results in the formation of new products. The reaction of this compound with other compounds is believed to involve the formation of a cyclic intermediate, which then undergoes a rearrangement to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties.
実験室実験の利点と制限
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is a versatile compound that can be used for a variety of laboratory experiments. It is relatively easy to obtain and is stable under a variety of conditions. Furthermore, this compound is non-toxic and does not produce any hazardous by-products. However, the compound is not soluble in water, which can limit its use in some experiments.
将来の方向性
The potential future directions for the use of Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate are numerous. The compound could be used in the development of new drugs and agrochemicals, as well as in the synthesis of materials for use in the cosmetic industry. In addition, this compound could be used in the development of new catalysts for organic synthesis, as well as in the development of new peptides, amino acids, and nucleosides. Furthermore, the compound could be used in the development of new materials for use in biotechnology, such as biosensors and biofuel cells. Finally, this compound could be used in the development of new dyes and optical brighteners.
合成法
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate can be synthesized through a variety of methods. The most common method is a three-step process involving the reaction of 4-methoxyphenylacetonitrile with 1,3-diphenylpropane-1,3-dione, followed by the reaction with ethyl chloroformate, and finally the reaction with potassium hydroxide. This method produces a high yield of this compound and is relatively simple to execute. Other synthesis methods have also been developed, such as the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate and sodium hydroxide, and the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate and potassium carbonate.
特性
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(17)12-9-15-16-13(12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJVOCWOIYFEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)

![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)